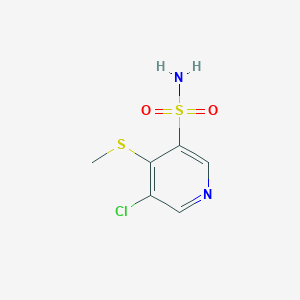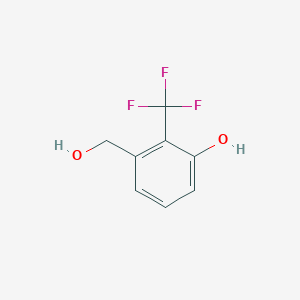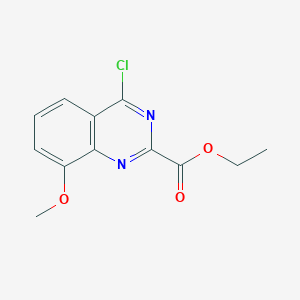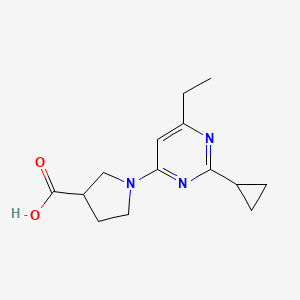![molecular formula C31H29BClN3O2 B13007996 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1509941-38-1](/img/structure/B13007996.png)
2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine: is a complex organic compound with a fascinating structure. Let’s break it down:
2-Chloro: Indicates the presence of a chlorine atom.
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): This part of the compound contains a boron atom within a dioxaborolane ring.
5-trityl-5H-pyrrolo[2,3-b]pyrazine: The core structure consists of a pyrrolopyrazine ring system, with a trityl group attached.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps, including boronation and chlorination reactions. One common approach is the Buchwald-Hartwig cross-coupling reaction, where an aryl chloride (such as the chlorinated pyrrolopyrazine) reacts with an arylboronic acid (the tetramethyl dioxaborolane) in the presence of a palladium catalyst and a ligand .
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, scalability, and purification processes are crucial for efficient production.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Substitution: Chlorine can be replaced by other nucleophiles (e.g., amines or hydroxides).
Cross-Coupling Reactions: As mentioned earlier, it participates in Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, and Suzuki-Miyaura couplings.
Palladium Catalysts: Essential for cross-coupling reactions.
Base: Often used to facilitate substitution reactions.
Solvents: Organic solvents like DMF, DMSO, or toluene.
Major Products:: The specific products depend on the reaction conditions and substituents. Functionalized derivatives of the pyrrolopyrazine core are common.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across various fields:
Chemistry: As a versatile building block for designing novel materials.
Biology: Potential use in drug discovery due to its unique structure.
Medicine: Investigated for its pharmacological properties.
Industry: In the development of functional materials (e.g., OLEDs, sensors).
Wirkmechanismus
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Eigenschaften
CAS-Nummer |
1509941-38-1 |
|---|---|
Molekularformel |
C31H29BClN3O2 |
Molekulargewicht |
521.8 g/mol |
IUPAC-Name |
2-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tritylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C31H29BClN3O2/c1-29(2)30(3,4)38-32(37-29)25-21-36(28-27(25)35-26(33)20-34-28)31(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-21H,1-4H3 |
InChI-Schlüssel |
NREMSFJIXKUKPP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=NC=C(N=C23)Cl)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


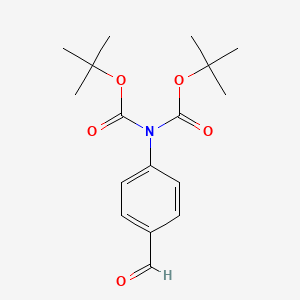


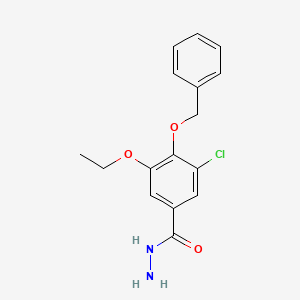

![2-(Aminomethyl)-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13007935.png)
![8-Amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13007937.png)


